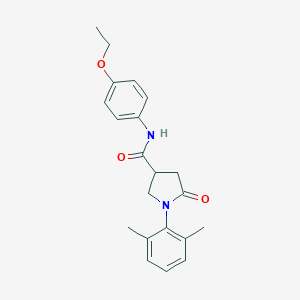
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
作用機序
The mechanism of action of 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. This leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to have anticancer effects in various cancer cell lines. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a therapeutic agent in various diseases. Additionally, it has shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the research on 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One of the future directions is to further study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its toxicity and safety profile. Another future direction is to explore its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, this compound is a synthetic compound that has shown potential applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenylamine, which is reacted with ethyl 4-bromobenzoate to form the intermediate product. This intermediate product is then reacted with 1-(2-chloroethyl)pyrrolidine-2,5-dione to form the final product.
科学的研究の応用
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential as an anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders.
特性
分子式 |
C21H24N2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-18-10-8-17(9-11-18)22-21(25)16-12-19(24)23(13-16)20-14(2)6-5-7-15(20)3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
InChIキー |
IPLGGWYBUHAYQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC=C3C)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)





